molecular formula C20H27NO2 B12194290 1-(3,5-Dimethylpiperidyl)-3-naphthyloxypropan-2-ol

1-(3,5-Dimethylpiperidyl)-3-naphthyloxypropan-2-ol

Cat. No.: B12194290
M. Wt: 313.4 g/mol
InChI Key: HFXCITHPWPIGGI-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperidyl)-3-naphthyloxypropan-2-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylpiperidyl)-3-naphthyloxypropan-2-ol typically involves the reaction of 3,5-dimethylpiperidine with naphthyloxypropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylpiperidyl)-3-naphthyloxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyloxypropan-2-one derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-(3,5-Dimethylpiperidyl)-3-naphthyloxypropan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperidyl)-3-naphthyloxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpiperidine: A precursor to the compound, known for its use in organic synthesis.

    Naphthyloxypropanol: Another related compound with similar structural features.

Uniqueness

1-(3,5-Dimethylpiperidyl)-3-naphthyloxypropan-2-ol is unique due to its combined structural features of piperidine and naphthyloxypropanol moieties. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C20H27NO2/c1-15-10-16(2)12-21(11-15)13-18(22)14-23-20-9-5-7-17-6-3-4-8-19(17)20/h3-9,15-16,18,22H,10-14H2,1-2H3

InChI Key

HFXCITHPWPIGGI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC(COC2=CC=CC3=CC=CC=C32)O)C

Origin of Product

United States

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